Isopropyl 3-cyano-4-isopropoxybenzoate
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Overview
Description
Isopropyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a cyano group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isopropyl 3-cyano-4-isopropoxybenzoate typically involves multiple steps. One common method starts with the synthesis of 3-cyano-4-isopropoxybenzoic acid. This process includes the following steps :
- Preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate.
- Conversion of 3-aldehyde-4-ethyl hydroxybenzoate to 3-cyano-4-ethyl hydroxybenzoate.
- Transformation of 3-cyano-4-ethyl hydroxybenzoate to 3-cyano-4-ethyl isopropoxybenzoate.
- Final conversion to 3-cyano-4-isopropoxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound often avoid the use of highly toxic reagents like cuprous cyanide, making the process safer and more suitable for large-scale production . The use of aldehyde groups to introduce cyano groups is efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-cyano-4-isopropoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 3-cyano-4-isopropoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the isopropoxy group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Isopropyl 3-cyano-4-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Isopropyl 3-cyano-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Properties
IUPAC Name |
propan-2-yl 3-cyano-4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)17-13-6-5-11(7-12(13)8-15)14(16)18-10(3)4/h5-7,9-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPMWGRVJKKHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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